Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-
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Overview
Description
Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- is a complex organophosphorus compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of a phosphine group attached to a 2,4,6-trimethyl-1,3-phenylene core, which is further linked to diphenyl groups. It is widely used in various fields, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s unique structure allows it to interact with specific molecular targets, facilitating efficient catalysis and synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- stands out due to its specific structural configuration, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic applications and material synthesis .
Properties
CAS No. |
150674-70-7 |
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Molecular Formula |
C35H34P2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[3-(diphenylphosphanylmethyl)-2,4,6-trimethylphenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C35H34P2/c1-27-24-28(2)35(26-37(32-20-12-6-13-21-32)33-22-14-7-15-23-33)29(3)34(27)25-36(30-16-8-4-9-17-30)31-18-10-5-11-19-31/h4-24H,25-26H2,1-3H3 |
InChI Key |
XKTUTAYFJNDRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CP(C2=CC=CC=C2)C3=CC=CC=C3)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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